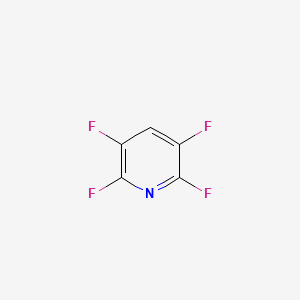

2,3,5,6-Tetrafluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPMBCMGVXOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182930 | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-18-5 | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2875-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoropyridine, a key fluorinated building block in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and functionalization, and illustrates key reaction pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound, a fluorinated analog of pyridine (B92270), is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules. The presence of four electron-withdrawing fluorine atoms on the pyridine ring significantly influences its reactivity, making it highly susceptible to nucleophilic aromatic substitution. This property is extensively exploited in the synthesis of agrochemicals and pharmaceuticals, a notable example being the antibiotic delafloxacin.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 2875-18-5 |

| Molecular Formula | C₅HF₄N |

| Molecular Weight | 151.06 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 102 °C (lit.) |

| Density | 1.499 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4046 (lit.) |

| Flash Point | 31 °C (closed cup) |

Table 2: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=NC(=C1F)F)F)F |

| InChI | InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H |

| InChIKey | HWIPMBCMGVXOKN-UHFFFAOYSA-N |

Synthesis and Reactivity

The primary reactivity of this compound is characterized by its propensity to undergo nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom activates the pyridine ring towards attack by nucleophiles. The 4-position is the most electrophilic and, therefore, the most common site for substitution.

Nucleophilic Aromatic Substitution (SNAᵣ)

The general mechanism for the SNAᵣ reaction on this compound involves the attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the 4-substituted-2,3,5,6-tetrafluoropyridine product.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of this compound.

Synthesis of this compound from 2,3,5,6-Tetrachloropyridine (B1294921)

This method involves a halogen exchange reaction where the chlorine atoms of 2,3,5,6-tetrachloropyridine are replaced by fluorine atoms.

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of anhydrous potassium fluoride, and 200 mL of sulfolane.[1]

-

Reaction: Heat the mixture to 120 °C with vigorous stirring and maintain this temperature for 6 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate and wash with a small amount of sulfolane.

-

Purification: The filtrate (the organic phase) is then subjected to fractional distillation. Collect the fraction boiling at approximately 108 °C to obtain this compound.[1] The expected yield is around 95%.[1]

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines via Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the 4-fluoro group on this compound with a nucleophile. The example below details the reaction with malononitrile (B47326), but the principle can be extended to other nucleophiles.

Procedure for the Synthesis of 2-(2,3,5,6-tetrafluoropyridin-4-yl)malononitrile:

-

Reaction Setup: In a round-bottom flask, combine pentafluoropyridine (B1199360) (as a precursor to this compound derivatives) (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) in 5 mL of dimethylformamide (DMF).[2]

-

Reaction: Heat the mixture at reflux for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired 4-substituted product.

Applications in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceutically active compounds. The fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. A prominent example is its use in the synthesis of delafloxacin, a fluoroquinolone antibiotic.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the synthesis of a wide array of functionalized pyridine derivatives. This guide has provided essential data and protocols to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5,6-tetrafluoropyridine, along with detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Properties of this compound

This compound is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3] Its chemical properties are significantly influenced by the presence of four electron-withdrawing fluorine atoms on the pyridine (B92270) ring.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅HF₄N |

| Molecular Weight | 151.06 g/mol [4][5][6][7] |

| CAS Number | 2875-18-5[5][6] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 102 °C (lit.)[1][6] |

| Density | 1.499 g/mL at 25 °C (lit.)[1][6] |

| Refractive Index | n20/D 1.4046 (lit.)[6] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two common synthetic routes.

Protocol 1: Fluorination of 2,3,5,6-Tetrachloropyridine (B1294921)

This method involves the halogen exchange reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride.

Materials:

-

2,3,5,6-Tetrachloropyridine (43.4 g)

-

Potassium Fluoride (58.0 g)

-

Sulfolane (200 mL)

-

500 mL closed four-mouth reaction bottle

Procedure:

-

To a 500 mL closed four-mouth reaction bottle, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[5]

-

Stir the mixture and heat to 120 °C for 6 hours.[5]

-

Upon completion of the reaction, filter the mixture.

-

Distill the organic phase and collect the fraction at 108 °C to obtain this compound.[5]

Protocol 2: Reductive Defluorination of Pentafluoropyridine (B1199360)

This protocol describes the synthesis of this compound from pentafluoropyridine using zinc powder.

Materials:

-

Pentafluoropyridine (50.7 g, 0.30 mol)

-

Zinc powder

-

1-15 wt.% aqueous solution of an alkali metal hydroxide (B78521)

-

10% Sulfuric acid solution

Procedure:

-

Cool the reaction vessel containing zinc powder and the aqueous alkali metal hydroxide solution to 0 °C.

-

Add 50.7 g (0.30 mol) of pentafluoropyridine dropwise over 5 hours, maintaining the temperature between 0 and 2 °C.[8]

-

Continue stirring the reaction mixture for an additional 18 hours.[8]

-

Neutralize the reaction solution with a 10% aqueous solution of sulfuric acid.[8]

-

Heat the neutralized solution to perform atmospheric distillation.[8]

-

Collect the fraction boiling between 80 °C and 100 °C.

-

Separate the aqueous layer from the collected fraction to yield this compound.[8]

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its application in further synthetic steps. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of the reaction mixture and to determine the purity of the final product. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the compound. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, providing distinct signals for the fluorine atoms at different positions on the pyridine ring.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is an intermediate in the production of delafloxacin, a fluoroquinolone antibiotic.[2][3] The reactivity of the C-F bonds allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to the pyridine core.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | 2875-18-5 [chemicalbook.com]

- 2. This compound CAS 2875-18-5 [homesunshinepharma.com]

- 3. This compound CAS 2875-18-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. JP2001139551A - Method for producing this compound - Google Patents [patents.google.com]

2,3,5,6-Tetrafluoropyridine boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoropyridine

This guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound is a fluorinated heterocyclic compound with applications in organic synthesis and as a pharmaceutical intermediate.[1][2] Its physical properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Conditions |

| Boiling Point | 101-102 °C | at 760 mmHg (lit.)[1][2][3] |

| Density | 1.499 g/mL | at 25 °C (lit.)[1][2] |

| 1.52 | Specific Gravity (20/20)[3] | |

| Molecular Formula | C₅HF₄N | |

| Molecular Weight | 151.06 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Refractive Index | n20/D 1.4046 | (lit.)[2] |

| Flash Point | 31 °C | closed cup[1][3] |

| CAS Number | 2875-18-5 | [1][2][5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.

This method is suitable when a few milliliters of the liquid are available.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirrer

-

Small magnetic stirring bar

-

Thermometer

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stirring bar.

-

Position the test tube in the heating block on the hot plate stirrer and clamp it securely.

-

Clamp the thermometer and lower it into the test tube, ensuring the thermometer bulb is about 1 cm above the liquid surface.

-

Begin gentle stirring and heating.

-

Observe for boiling (bubbling) and the condensation of vapor on the test tube walls, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate reading.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point.

-

Record the atmospheric pressure as the boiling point is pressure-dependent.

This method is ideal for very small sample quantities.

Apparatus:

-

Thiele tube

-

Micro test tube (or sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Rubber band or thread

Procedure:

-

Fill the micro test tube to about half-full with this compound.

-

Place the capillary tube, with its sealed end up, into the micro test tube.

-

Attach the micro test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube containing heating oil. The sample should be near the middle of the main body of the tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[8]

-

As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, this is typically determined using a pycnometer or by direct mass and volume measurements.

Pycnometer Method [10]

A pycnometer is a flask with a specific, accurately known volume, which allows for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Direct Mass and Volume Measurement [11][12][13]

This is a simpler, though potentially less accurate, method.

Apparatus:

-

Graduated cylinder or volumetric pipette

-

Beaker

-

Electronic balance

Procedure:

-

Place a clean, dry beaker on the electronic balance and tare the mass.

-

Accurately measure a specific volume of this compound using a graduated cylinder or volumetric pipette and transfer it to the beaker.

-

Record the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, this can be repeated with different volumes and the results averaged.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of a liquid's boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. This compound CAS 2875-18-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 2875-18-5 [chemicalbook.com]

- 3. This compound | 2875-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2,3,5,6-tetrafluoropyridine from the readily available starting material, pentafluoropyridine (B1199360). The selective removal of the fluorine atom at the 4-position of the pyridine (B92270) ring is a key transformation in the synthesis of various functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. This document details and compares several methodologies, including reduction with metal hydrides and reaction with hydrogen halides, and provides detailed experimental protocols for their execution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods for converting pentafluoropyridine to this compound, allowing for a direct comparison of their efficacy.

| Method | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield | Purity/Selectivity Notes |

| Sodium Borohydride (B1222165) Reduction | Sodium borohydride (NaBH₄) | DMSO | Not specified | Room Temp. | ~98% | Clean hydrodefluorination at the C4 position.[1] |

| Hydrogen Bromide Reaction | Hydrogen bromide (HBr) | Sulfolane (B150427) | 48 hours | 200 °C | 21% | Product is part of a mixture with starting material. |

| Catalytic Hydrogenation | [Rh(4-C₅NF₄)(PEt₃)₃] / H₂ | Not specified | Several hours | Not specified | Not specified | Catalytic C-F activation for hydrodefluorination.[2] |

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Method 1: Reduction with Sodium Borohydride

This method offers a highly selective and high-yielding route to this compound. The use of sodium borohydride, a mild and inexpensive reducing agent, in dimethyl sulfoxide (B87167) (DMSO) facilitates the clean hydrodefluorination at the 4-position of pentafluoropyridine.[1]

Materials:

-

Pentafluoropyridine

-

Sodium borohydride (NaBH₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropyridine in anhydrous DMSO.

-

To the stirred solution, add sodium borohydride portion-wise at room temperature. The reaction is expected to be exothermic, and cooling may be necessary to maintain the temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal corresponding to the 4-fluoro substituent of pentafluoropyridine.

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of deionized water.

-

Transfer the diluted reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous phase).

-

Combine the organic extracts and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by distillation.

Method 2: Reaction with Hydrogen Bromide in Sulfolane

This method involves the high-temperature reaction of pentafluoropyridine with hydrogen bromide in sulfolane. While the yield is lower compared to the sodium borohydride method, it provides an alternative route to the desired product.

Materials:

-

Pentafluoropyridine

-

Hydrogen bromide (HBr)

-

Sulfolane

-

PTFE-lined autoclave

-

Deionized water

-

Diethyl ether

-

Separatory funnel

Procedure:

-

Charge a PTFE-lined autoclave with pentafluoropyridine (20.0 g, 118 mmol), hydrogen bromide (32.0 g, 400 mmol), and sulfolane (40 cm³).

-

Seal the autoclave and heat the reaction mixture at 200 °C for 48 hours.

-

After cooling the autoclave to room temperature, carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and dilute with deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether.

-

The ether solution will contain a mixture of unreacted pentafluoropyridine and the desired this compound (in a reported ratio of 79:21).

-

The components of the mixture can be separated by fractional distillation.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis of this compound from pentafluoropyridine.

Caption: Overview of synthetic routes from pentafluoropyridine.

Caption: Step-by-step synthesis and purification workflow.

References

Structural Scrutiny of 2,3,5,6-Tetrafluoropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2,3,5,6-tetrafluoropyridine, a key fluorinated heterocyclic compound with significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of spectroscopic data, theoretical structural parameters, and detailed experimental methodologies.

Molecular Structure and Conformation

This compound is a derivative of pyridine (B92270) with fluorine atoms substituting the hydrogen atoms at the 2, 3, 5, and 6 positions. This high degree of fluorination significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. The core structure is a six-membered aromatic ring containing one nitrogen atom.

While a definitive experimental gas-phase structure determination of this compound through gas electron diffraction (GED) or microwave spectroscopy has not been reported in the reviewed literature, computational studies provide valuable insights into its geometry. Theoretical calculations, particularly using Density Functional Theory (DFT), predict a planar conformation for the pyridine ring in its ground electronic state (S₀)[1].

The structural parameters of this compound have been calculated using ab initio and DFT methods, providing a theoretical model of its geometry. The following table summarizes the calculated bond lengths and angles.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C2-N1 | 1.321 |

| C6-N1 | 1.321 |

| C2-C3 | 1.381 |

| C5-C6 | 1.381 |

| C3-C4 | 1.389 |

| C4-C5 | 1.389 |

| C4-H | 1.081 |

| C2-F | 1.334 |

| C3-F | 1.341 |

| C5-F | 1.341 |

| C6-F | 1.334 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 118.1 |

| N1-C2-C3 | 121.5 |

| N1-C6-C5 | 121.5 |

| C2-C3-C4 | 120.2 |

| C6-C5-C4 | 120.2 |

| C3-C4-C5 | 118.4 |

| N1-C2-F | 117.8 |

| C3-C2-F | 120.7 |

| C2-C3-F | 120.1 |

| C4-C3-F | 119.7 |

Table 1: Calculated Structural Parameters of this compound (DFT B3LYP/6-311++G(d,p))[1]

In the first electronic excited state (S₁), CASSCF calculations suggest a slightly puckered ring structure with a low barrier to planarity[1]. This indicates a change in conformation upon electronic excitation, which can have implications for its photochemical behavior.

Spectroscopic Analysis

The structural properties of this compound have been extensively investigated using various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides detailed information about the bonding and functional groups within the molecule. The experimental vibrational frequencies for this compound in both liquid and vapor phases have been assigned and are in good agreement with theoretical calculations[1].

| Vibrational Mode | IR Frequency (cm⁻¹) (Vapor) | Raman Frequency (cm⁻¹) (Liquid) | Assignment |

| ν₁ | 3110 | 3108 | C-H stretch |

| ν₂ | 1635 | 1634 | Ring stretch |

| ν₃ | 1510 | 1512 | Ring stretch |

| ν₄ | 1435 | 1436 | Ring stretch |

| ν₅ | 1265 | 1266 | C-F stretch |

| ν₆ | 1150 | 1151 | C-F stretch |

| ν₇ | 1045 | 1046 | C-F stretch |

| ν₈ | 845 | 846 | Ring deformation |

| ν₉ | 730 | 731 | C-F stretch |

| ν₁₀ | 550 | 551 | Ring deformation |

Table 2: Selected Vibrational Frequencies of this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of fluorinated compounds. The single proton in this compound gives a characteristic signal in the ¹H NMR spectrum. The ¹⁹F NMR spectrum is particularly informative, showing distinct resonances for the fluorine atoms at the 2,6- and 3,5-positions, providing clear evidence for the substitution pattern.

Experimental Protocols

Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: Vapor-phase IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A typical setup involves a gas cell with a path length of 10-20 cm, equipped with KBr windows. The sample is introduced into the cell at a controlled pressure. For mid-IR measurements, a globar source, KBr beamsplitter, and a DTGS detector are commonly used. For the far-IR region, a solid-state beamsplitter and a liquid-nitrogen-cooled MCT detector may be employed. Spectra are typically collected by co-adding a number of scans (e.g., 128) at a resolution of 1 cm⁻¹[1].

Raman Spectroscopy: Liquid-phase Raman spectra can be obtained using a high-resolution Raman spectrometer. A common excitation source is a frequency-doubled Nd:YAG laser (532 nm). The sample is placed in a capillary tube, and the scattered light is collected at a 90° angle to the incident beam. A CCD detector is used to record the spectrum. For vapor-phase measurements, a specialized gas cell is required, and higher laser power may be necessary[1].

Computational Geometry Optimization

Theoretical structural parameters are typically obtained through quantum chemical calculations. The process begins with building an initial 3D model of the molecule. This structure is then optimized using a chosen theoretical method (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311++G(d,p)). The optimization algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Future Directions

The structural analysis of this compound would be significantly advanced by experimental determination of its gas-phase structure. Techniques such as gas electron diffraction (GED) and microwave spectroscopy would provide precise bond lengths, bond angles, and rotational constants, allowing for a direct comparison with theoretical models and a more complete understanding of its conformational preferences in the absence of intermolecular forces. Such studies would provide a crucial benchmark for computational methods applied to highly fluorinated heterocyclic systems.

References

Spectroscopic Profile of 2,3,5,6-Tetrafluoropyridine: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrafluoropyridine, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹⁹F nuclei in various deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 7.04 (tt, J = 7.7, 1.9 Hz) |

| Acetone-d₆ | 7.98 (dt, J = 3.7, 1.7 Hz) |

| Neat | 6.72 - 6.58 (m) |

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 149.68 (dtt, J = 268.1, 12.2, 6.1 Hz), 144.13 (dm, J = 244.9 Hz), 133.71 (dm, J = 291.2 Hz) |

| Acetone-d₆ | 150.97 (dtt, J = 266.0, 12.4, 6.3 Hz), 145.20 (d, J = 242.2 Hz), 135.09 (d, J = 259.8 Hz) |

| Neat | 148.02 (dtt, J = 267.7, 12.3, 6.2 Hz), 142.31 (ddddd, J = 244.1, 16.4, 13.4, 5.6, 2.8 Hz), 131.97 (dm, J = 209.7 Hz) |

Table 3: ¹⁹F NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | -87.37 (d, J = 12.8 Hz), -133.56 (tt, J = 17.6, 13.8 Hz), -161.62 (m) |

| Acetone-d₆ | -89.28 (dm, J = 12.1 Hz), -135.08 (tt, J = 17.4, 13.9 Hz), -162.9 (m) |

| Neat | -93.19 (dm, J = 14.3 Hz), -139.42 (tt, J = 16.6, 14.0 Hz), -167.40 (m) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups and molecular vibrations. The key absorption bands are summarized below.

Table 4: Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | C-H stretch |

| 1640 | C=N stretch |

| 1500 | Aromatic C=C stretch |

| 1470 | Aromatic C=C stretch |

| 1240 | C-F stretch |

| 1100 | C-F stretch |

| 990 | Ring breathing |

| 850 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

Table 5: Major Mass Spectrometry Fragments (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 100 | [C₅HF₄N]⁺ (Molecular Ion) |

| 132 | 15 | [C₅HF₃N]⁺ |

| 124 | 10 | [C₄F₄]⁺ |

| 93 | 20 | [C₄HF₂N]⁺ |

| 76 | 12 | [C₄F₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of this compound in 0.7 mL of the specified deuterated solvent (CDCl₃ or Acetone-d₆) or as a neat liquid. ¹H and ¹³C NMR chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm. ¹⁹F NMR chemical shifts are referenced to an external standard of CFCl₃ at δ 0.0 ppm.

IR Spectroscopy

Infrared spectra were recorded on a Bruker Vertex 70 Fourier-transform infrared (FTIR) spectrometer. For the liquid sample, a thin film was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The electron energy was set to 70 eV. The sample was introduced via the GC inlet, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

The following diagram illustrates a proposed fragmentation pathway for this compound in an electron ionization mass spectrometer.

Caption: Proposed EI-MS fragmentation pathway for this compound.

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2,3,5,6-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridine is a key fluorinated heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine (B92270) ring, impart distinct chemical stability and reactivity profiles. This technical guide provides a comprehensive overview of the core aspects of the chemical stability and reactivity of this compound, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅HF₄N | [2][3] |

| Molecular Weight | 151.06 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 102 °C (lit.) | [2] |

| Density | 1.499 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4046 (lit.) | [2] |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Chemical Stability

The stability of this compound under various conditions is a critical parameter for its handling, storage, and application.

Thermal Stability

Experimental Protocol: Determination of Thermal Stability by DSC/TGA

A general procedure for evaluating the thermal stability of a liquid chemical like this compound using DSC and TGA is as follows:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an appropriate TGA or DSC pan. For volatile liquids, hermetically sealed pans are recommended to prevent evaporation before decomposition.

-

Instrument Setup:

-

TGA: Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

DSC: Place the sample pan and a reference pan in the DSC cell. Heat both pans under a controlled atmosphere at a constant heating rate.

-

-

Data Analysis:

-

TGA: Record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

DSC: Record the differential heat flow between the sample and the reference. Exothermic or endothermic peaks indicate thermal events such as decomposition or phase transitions.

-

Hydrolytic Stability

Experimental Protocol: Determination of pH Stability

This protocol outlines a general method for evaluating the stability of an organic compound in aqueous solutions at different pH values.

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

-

Sample Incubation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO). Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µM). Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

-

Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile). Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and half-life at each pH value.

Photochemical Stability

Polyfluorinated aromatic compounds can undergo photochemical degradation. While specific quantum yield data for the photodegradation of this compound is not available, it is known that photon-driven processes can lead to the degradation and defluorination of per- and polyfluoroalkyl substances.[6] The efficiency of these processes is influenced by the nature of the light source and the presence of reactive species.[6]

Chemical Reactivity

The electron-deficient nature of the this compound ring, a consequence of the four strongly electronegative fluorine atoms, governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms strongly activate the pyridine ring towards attack by nucleophiles. While specific studies on this compound are less common, extensive research on the closely related pentafluoropyridine (B1199360) provides valuable insights. The order of reactivity for nucleophilic substitution in pentafluoropyridine is established as 4-F > 2-F > 3-F.[7] This indicates that the para-position to the nitrogen atom is the most activated site for nucleophilic attack.

This high reactivity allows for the synthesis of a wide range of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives by reacting pentafluoropyridine with various C, S, and N-nucleophiles.[7][8][9] For instance, reactions with malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) proceed in good yields to give the corresponding 4-substituted products.[7][8]

Experimental Protocol: Nucleophilic Aromatic Substitution with a Generic Nucleophile

The following is a general procedure for the synthesis of a 4-substituted-2,3,5,6-tetrafluoropyridine derivative from pentafluoropyridine, which can be adapted for reactions with this compound where the C-4 position is unsubstituted.

-

Reactant Mixture: In a suitable reaction vessel, dissolve pentafluoropyridine (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in an appropriate solvent (e.g., DMF, acetonitrile).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, NaHCO₃) to the mixture to facilitate the reaction, particularly if the nucleophile requires deprotonation.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

Electrophilic Aromatic Substitution

Due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, the this compound ring is highly deactivated towards electrophilic aromatic substitution (EAS).[10][11] Reactions with electrophiles typically require harsh conditions and often result in low yields. The substitution, if it occurs, is directed to the meta-position (C-4 in this case) relative to the pyridine nitrogen.[10]

Radical Reactions

Information on the free-radical reactions of this compound is limited. In general, free-radical halogenation of aromatic compounds occurs under UV light.[12] The thermal decomposition of related compounds like 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines has been studied, which proceeds via radical intermediates.

C-H and C-F Bond Activation

The C-H and C-F bonds of this compound can be activated by transition metal complexes. For example, rhodium complexes can activate the C-F bond to yield organometallic species.

Conclusion

This compound exhibits a distinct profile of chemical stability and reactivity. It is a thermally stable liquid at moderate temperatures. Its reactivity is dominated by nucleophilic aromatic substitution, with the pyridine ring being highly activated by the four fluorine atoms. This property makes it a valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. Conversely, the ring is strongly deactivated towards electrophilic attack. While quantitative data on its stability under various conditions remains somewhat limited in publicly accessible literature, the provided experimental frameworks offer a solid basis for researchers to conduct such assessments. Further studies to quantify the thermal, hydrolytic, and photochemical stability, as well as to explore its reactivity with electrophiles and radicals in more detail, will undoubtedly expand the utility of this versatile fluorinated heterocycle in drug discovery and materials science.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound | 2875-18-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS 2875-18-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound CAS#: 2875-18-5 [m.chemicalbook.com]

- 6. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine, 2,3,5,6-tetrafluoro- (CAS 2875-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

2,3,5,6-Tetrafluoropyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,3,5,6-Tetrafluoropyridine (CAS No: 2875-18-5). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely. The information is compiled from publicly available safety data sheets and toxicological resources.

Section 1: Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound used as an intermediate in organic and pharmaceutical synthesis.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅HF₄N | [3] |

| Molecular Weight | 151.06 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 102 °C (lit.) | [2] |

| Density | 1.499 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Refractive Index | n20/D 1.4046 (lit.) | [2] |

| CAS Number | 2875-18-5 | [4] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and can cause significant irritation upon contact.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 (10% of notifications) | H302: Harmful if swallowed |

Source(s):[4]

Toxicological Data Summary: While GHS classifications indicate potential toxicity, specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not readily available in the public domain. The hazard classifications are based on aggregated data from suppliers and regulatory inventories.[4] The primary hazards are associated with its flammability and irritant properties.

Section 3: Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

Handling Procedures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

Keep the container tightly closed when not in use.[4]

-

Use only non-sparking tools.[4]

-

Avoid breathing mist, vapors, or spray.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

Storage:

-

Store in a cool, well-ventilated place.[6]

-

Keep in a tightly closed container.

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

- 1. This compound CAS 2875-18-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 2875-18-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Commercial Availability and Application of 2,3,5,6-Tetrafluoropyridine for Researchers and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridine is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals. Its highly activated pyridine (B92270) ring, substituted with four fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its suppliers, and a representative experimental protocol for its application in the synthesis of pharmaceutical intermediates, specifically focusing on its role in the creation of fluoroquinolone antibiotics.

Commercial Availability and Suppliers

This compound is readily available from a variety of global chemical suppliers, ranging from large-scale manufacturers to specialized research chemical providers. The purity of the commercially available product is typically high, often exceeding 98%, making it suitable for demanding applications in pharmaceutical research and development.

Data on Commercial Suppliers and Product Specifications

The following table summarizes the availability and typical specifications of this compound from a selection of prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Grade/Purity | Available Quantities | Indicative Pricing | CAS Number |

| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Inquire for bulk pricing | 2875-18-5 |

| TCI America | >98.0% (GC) | 1g, 5g, Bulk | ~ | 2875-18-5 |

| Apollo Scientific | 98% | 5g, 10g, 25g | ~£26/5g, ~£45/10g[1] | 2875-18-5[1] |

| Oakwood Chemical | 99% | 1g, 5g, 10g | ~ | 2875-18-5[2] |

| Home Sunshine Pharma | ≥98.0%[3] | Inquire | Inquire | 2875-18-5[3] |

| Shaanxi Dideu Medichem | 99.0% min[4] | Grams to Kilograms | ~$1.10/g[4] | 2875-18-5[4] |

| Henan Aochuang Chemical | 98%[4] | Kilograms | Inquire | 2875-18-5[4] |

Note: The pricing information is indicative and may vary based on the quantity, purity, and current market conditions. It is always recommended to request a formal quote from the suppliers for accurate and up-to-date pricing, especially for bulk quantities.

Logical Relationships of Chemical Suppliers

The supply chain for this compound involves various entities, from primary manufacturers to distributors and specialized research chemical providers. Understanding these relationships can aid in procurement strategy.

References

A Comparative Analysis of 2,3,5,6-Tetrafluoropyridine and Other Fluoropyridines: A Technical Guide for Researchers

An in-depth exploration of the structural, reactive, and spectroscopic differences between key fluorinated pyridine (B92270) building blocks for applications in research and drug development.

Fluorinated pyridines are a critical class of heterocyclic compounds widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms to the pyridine ring dramatically alters its physicochemical properties, offering unique opportunities for molecular design and functionalization. This technical guide provides a detailed comparative analysis of 2,3,5,6-tetrafluoropyridine and other significant fluoropyridines, including 2-fluoropyridine (B1216828), 2,6-difluoropyridine, and pentafluoropyridine (B1199360). By examining their key differences in structure, reactivity, and spectroscopic characteristics, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and utilize these versatile building blocks.

Physicochemical Properties: A Quantitative Comparison

The degree and position of fluorination on the pyridine ring have a profound impact on its electronic properties, basicity, and other physical characteristics. The following tables summarize key quantitative data for this compound and its counterparts.

Table 1: Physical and Chemical Properties of Selected Fluoropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa (Predicted) |

| 2-Fluoropyridine | C₅H₄FN | 97.09 | 125-126 | 1.126 | 1.467 | -0.44 (experimental) |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 124.5 | 1.268 | 1.437 | -6.09[1] |

| This compound | C₅HF₄N | 151.06 | 102 | 1.499 | 1.4046 | -10.94[2] |

| Pentafluoropyridine | C₅F₅N | 169.05 | 83-85[3] | 1.54[3] | 1.386[3] | -12.08[3] |

Note: Predicted pKa values are from computational studies and should be considered as estimates. The experimental pKa for 2-fluoropyridine is provided for reference.

Structural Insights: Bond Lengths and Angles

The introduction of highly electronegative fluorine atoms significantly influences the geometry of the pyridine ring. X-ray crystallographic data provides precise measurements of bond lengths and angles, revealing the structural perturbations caused by fluorination.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Fluoropyridines from Crystallographic Data

| Parameter | 2-Fluoropyridine | 2,6-Difluoropyridine | This compound Derivative | Pentafluoropyridine |

| C2-F | ~1.35 | ~1.34 | ~1.33 | ~1.33 |

| C-N | ~1.34 | ~1.33 | ~1.32 | ~1.31 |

| C-C (avg) | ~1.38 | ~1.38 | ~1.37 | ~1.36 |

| ∠C-N-C | ~117° | ~116° | ~115° | ~114° |

| ∠C-C-F | ~120° | ~121° | ~122° | ~123° |

Note: The data presented is derived from various crystal structures of the parent compounds or their derivatives and represents approximate values. For precise data, refer to the specific Cambridge Crystallographic Data Centre (CCDC) entries.[4][5][6][7][8][9][10]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A defining characteristic of fluoropyridines is their enhanced reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic attack. The general mechanism for SNAr on a fluoropyridine is depicted below.

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on a fluoropyridine, proceeding through a resonance-stabilized Meisenheimer complex.

The reactivity of fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo-analogues. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429) under the same conditions.[11]

Reactivity Hierarchy:

Pentafluoropyridine > this compound > 2,6-Difluoropyridine > 2-Fluoropyridine

-

Pentafluoropyridine is the most reactive, with nucleophilic attack preferentially occurring at the 4-position due to the combined electron-withdrawing effects of the flanking fluorine atoms and the nitrogen atom. Subsequent substitutions can occur at the 2- and 6-positions.

-

This compound is also highly reactive, with the C-4 position being the primary site for nucleophilic attack.

-

2,6-Difluoropyridine exhibits enhanced reactivity at the 2- and 6-positions compared to 2-fluoropyridine due to the presence of two activating fluorine atoms.

-

2-Fluoropyridine is a versatile substrate, with the fluorine at the 2-position being readily displaced by a variety of nucleophiles.

Spectroscopic Signatures

NMR spectroscopy is an indispensable tool for the characterization of fluoropyridines. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of structural information.

Table 3: Typical NMR Chemical Shift Ranges (ppm) for Fluoropyridines

| Nucleus | 2-Fluoropyridine | 2,6-Difluoropyridine | This compound | Pentafluoropyridine |

| ¹H | 6.8 - 8.2 | 6.7 - 7.9 | ~7.0 (H-4) | - |

| ¹³C | 108 - 164 | 108 - 163 | 100 - 150 | 125 - 145 |

| ¹⁹F | ~ -68 | ~ -69 | ~ -91 (F-2,6), ~ -142 (F-3,5) | ~ -90 (F-2,6), ~ -150 (F-4), ~ -163 (F-3,5) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections provide representative experimental procedures for common nucleophilic aromatic substitution reactions on fluoropyridines.

Amination of this compound

This protocol describes a typical procedure for the reaction of this compound with an amine.

References

- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS#: 2875-18-5 [m.chemicalbook.com]

- 3. Pentafluoropyridine CAS#: 700-16-3 [m.chemicalbook.com]

- 4. Pentafluoropyridine | C5F5N | CID 69690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3,5,6-Tetrafluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNA) reactions of polyfluorinated pyridines are a cornerstone in the synthesis of highly functionalized heterocyclic compounds crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of the fluorine atoms, combined with the electron-deficient nature of the pyridine (B92270) ring, renders the C-F bonds susceptible to attack by a wide range of nucleophiles. Among the polyfluorinated pyridines, pentafluoropyridine (B1199360) is a versatile starting material that undergoes highly regioselective monosubstitution at the 4-position to yield a diverse array of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1][2] This initial substitution paves the way for further functionalization at the 2- and 6-positions of the resulting tetrafluoropyridine ring.[3]

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution reactions used to generate and further functionalize 2,3,5,6-tetrafluoropyridine derivatives. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.

Reaction Mechanism and Regioselectivity

The SNA reaction on polyfluorinated pyridines proceeds via a two-step addition-elimination mechanism.[1] In the first step, the nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride (B91410) ion, which is an excellent leaving group in this context.

For pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen atom).[1] This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer complex by the pyridine nitrogen atom through resonance.[1] Subsequent nucleophilic attack on the resulting 4-substituted-2,3,5,6-tetrafluoropyridine occurs at the 2- or 6-positions (ortho to the nitrogen atom).[3]

Caption: General mechanism of SNAr on pentafluoropyridine.

Data Presentation: Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridines

The following tables summarize reaction conditions for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine with various nucleophiles.

Table 1: Reaction with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperazine (B1678402) | NaHCO₃ | Acetonitrile (B52724) | Reflux | 5 | 75 (disubstituted) | [1] |

| Ammonia | - | Aqueous Ammonia | 20 | - | 95 | [4] |

Table 2: Reaction with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(2-Bromoethyl)phenol (B83804) | Cs₂CO₃ | Acetonitrile | Room Temp. | 48 | 96 | [2] |

| Oximes | NaHCO₃ | Acetonitrile | 87 | 48 | 60-85 | [5] |

| Sodium Methoxide | - | Methanol | Reflux | 0.5 | 92 | [4] |

Table 3: Reaction with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | Acetonitrile | Reflux | 4 | 75* | [1] |

| Sodium Hydrosulfide | - | Pyridine/Ethanol (B145695) | 0 | - | 80 | [4] |

*Product undergoes a secondary substitution with the ethanol solvent upon recrystallization.

Table 4: Reaction with C-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile (B47326) | K₂CO₃ | DMF | Reflux | 3 | 86 | [1] |

Experimental Protocols

The following protocols are representative examples for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines.

Protocol 1: Synthesis of 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine (N-Nucleophile) [1]

Materials:

-

Pentafluoropyridine

-

Piperazine

-

Sodium hydrogencarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of piperazine (0.03 g, 0.5 mmol) in acetonitrile (5 mL), add sodium hydrogencarbonate (0.11 g, 1.0 mmol) and pentafluoropyridine (0.1 g, 0.6 mmol).

-

Stir the reaction mixture at reflux for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Recrystallize the solid product from a suitable solvent to obtain the pure product.

Protocol 2: Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine (O-Nucleophile) [2]

Materials:

-

Pentafluoropyridine

-

4-(2-Bromoethyl)phenol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

Procedure:

-

Combine pentafluoropyridine (5.0 g, 30.3 mmol), 4-(2-bromoethyl)phenol (5.50 g, 27.3 mmol), and cesium carbonate (9.87 g, 30.3 mmol) in acetonitrile (50 mL).

-

Stir the mixture at room temperature for 48 hours.

-

Monitor the reaction by ¹⁹F NMR or GCMS.

-

Once the reaction is complete, filter the solution to remove carbonate salts and wash the solid with diethyl ether.

-

Combine the filtrate with saturated ammonium chloride (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile (C-Nucleophile) [1]

Materials:

-

Pentafluoropyridine

-

Malononitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, stir a mixture of pentafluoropyridine (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) in DMF (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

After cooling, evaporate the solvent to dryness.

-

Recrystallize the solid product from acetonitrile to yield the purified product.

Caption: Typical experimental workflow for SNAr reactions.

Subsequent Reactivity of 4-Substituted-2,3,5,6-Tetrafluoropyridines

Once the 4-position is substituted, the fluorine atoms at the 2- and 6-positions become the next most reactive sites for nucleophilic attack. This allows for the sequential introduction of different nucleophiles, leading to highly functionalized pyridine derivatives.

For example, 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines react with N- and O-nucleophiles exclusively at the 2-position.[3] With S-nucleophiles, the reaction can either lead to substitution at the 2-position or involve the displacement of the perfluoroalkylthio group, depending on the nucleophile used.[3]

Conclusion

The nucleophilic aromatic substitution of pentafluoropyridine provides a reliable and highly regioselective method for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine building blocks. These intermediates are valuable precursors for the synthesis of more complex, polysubstituted pyridines through subsequent SNA reactions at the 2- and 6-positions. The protocols and data presented in these notes serve as a practical guide for researchers in medicinal chemistry and related fields to facilitate the synthesis of novel and diverse molecular entities.

References

- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,3,5,6-Tetrafluoropyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridine is a pivotal building block in modern organic synthesis, particularly for the construction of complex fluorinated heterocyclic compounds. Its electron-deficient pyridine (B92270) ring, activated by four fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, providing access to a diverse array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties.[1][2]

One of the most notable applications of this building block is in the synthesis of advanced pharmaceutical agents. For instance, a derivative of this compound is a key intermediate in the synthesis of Delafloxacin, a fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

These application notes provide an overview of the synthetic utility of this compound, focusing on its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.

Key Applications

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound lies in its reactivity towards nucleophiles. The fluorine atoms on the pyridine ring can be sequentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols. The position of substitution is influenced by the reaction conditions and the nature of the nucleophile. While direct substitution on this compound is feasible, a common strategy involves the use of pentafluoropyridine (B1199360), where the initial substitution preferentially occurs at the 4-position to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields.[6][7]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions to form 4-Substituted-2,3,5,6-tetrafluoropyridines

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Malononitrile | K₂CO₃, DMF, reflux | 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine | Good | [6] |

| Piperazine (B1678402) | NaHCO₃, CH₃CN, reflux | 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine | 52 | [6] |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN, reflux; then recrystallization from ethanol | 2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | 75 | [6] |

| Ammonia | Aqueous Ammonia | 4-Amino-2,3,5,6-tetrafluoropyridine | - | [8] |

| Methoxide Ion | Methanol | 4-Methoxy-2,3,5,6-tetrafluoropyridine | - | [9] |

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to arylated and alkynylated fluoropyridines. A key challenge in these reactions with highly fluorinated substrates is the potential for catalyst inhibition and competing side reactions. However, with appropriate choice of catalyst, ligand, and reaction conditions, these transformations can be achieved. For instance, the Suzuki-Miyaura coupling of 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) with arylboronic acids has been demonstrated.[10]

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 2,3,5,6-Tetrafluoro-4-iodopyridine | (3,5-Difluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos / Na₂CO₃ | 4-(3,5-Difluorophenyl)-2,3,5,6-tetrafluoropyridine | 72 | [10] |

| Sonogashira (Analogous System) | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | 4-(Phenylethynyl)toluene | 60 | [11] |

Application in Drug Discovery: The Synthesis of Delafloxacin

A significant application of fluorinated pyridines is in the synthesis of the antibiotic Delafloxacin. A key step in one of the synthetic routes involves the reaction of a this compound derivative with a complex amine. The mechanism of action of Delafloxacin provides an excellent example of how the unique properties of these building blocks contribute to biological activity.

Mechanism of Action of Delafloxacin

Delafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][10][12] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By binding to these enzymes, Delafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[11][13]

Caption: Mechanism of action of Delafloxacin.

Experimental Protocols